Cas no 635298-68-9 ((1S,4S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-5-en-2-one)
![(1S,4S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-5-en-2-one structure](https://ja.kuujia.com/scimg/cas/635298-68-9x500.png)
(1S,4S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-5-en-2-one 化学的及び物理的性質
名前と識別子
-
- (1S,4S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-5-en-2-one
- 7-tert-butoxycarbonyl-2-oxo-7-azabicyclo[2.2.1]hept-5-ene;
- CS-0159239
- Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
- 635298-68-9
-
- インチ: InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h4-5,7-8H,6H2,1-3H3/t7-,8+/m1/s1
- InChIKey: RGCYRHWJXZMJQH-SFYZADRCSA-N
計算された属性
- せいみつぶんしりょう: 209.10500
- どういたいしつりょう: 209.10519334Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 46.61000
- LogP: 1.44120
(1S,4S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-5-en-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM540965-1g |
tert-Butyl(1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
635298-68-9 | 95%+ | 1g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229879-1g |
tert-Butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
635298-68-9 | 98% | 1g |
¥19619.00 | 2024-05-05 |
(1S,4S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-5-en-2-one 関連文献
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
(1S,4S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-5-en-2-oneに関する追加情報
Introduction to (1S,4S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-5-en-2-one (CAS No: 635298-68-9)
The compound (1S,4S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-5-en-2-one (CAS No: 635298-68-9) is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and chemical synthesis. This compound is notable for its unique bicyclic structure, which consists of a bicyclo[2.2.1]heptane framework fused with a ketone group and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry at the 1S and 4S positions further adds complexity to its structure, making it a valuable substrate for various research and development activities.
Recent advancements in stereochemical synthesis have highlighted the importance of such compounds in the development of bioactive molecules. The bicyclo[2.2.1]heptane framework is particularly interesting due to its rigid structure, which can be exploited to create molecules with specific pharmacokinetic properties. The presence of the tert-butoxycarbonyl group serves as a protective moiety, facilitating further functionalization during synthetic processes.
One of the most promising areas of research involving this compound is its application in drug discovery programs targeting complex biological systems. The 7-azabicyclo[2.2.1]heptenone core has been shown to exhibit potential as a scaffold for developing kinase inhibitors and other enzyme-targeting agents. Recent studies have demonstrated that subtle modifications to the substituents on this core can significantly influence its bioactivity, making it a versatile platform for medicinal chemists.
In terms of synthesis, the preparation of (1S,4S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-5-en-2-one involves advanced techniques such as asymmetric catalysis and enantioselective reactions. These methods ensure the high enantiomeric purity required for biological testing and subsequent drug development efforts. The use of tert-butoxycarbonyl as a protecting group is also strategic, as it allows for controlled deprotection under mild conditions, preserving the integrity of the bicyclic framework.
From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided critical insights into its molecular structure and stability under various conditions. Additionally, computational chemistry tools have been employed to predict its interactions with biological targets, further aiding in its optimization for therapeutic applications.
The integration of this compound into larger synthetic pathways has also been explored in recent research studies. Its ability to act as an intermediate in multi-component reactions has made it a valuable asset in constructing more complex molecular architectures. For instance, coupling reactions involving the bicyclo[2.2.1]heptenone core have led to the formation of macrocyclic compounds with potential applications in drug delivery systems.
Looking ahead, the continued exploration of (1S,4S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-5-en-2-one will undoubtedly contribute to breakthroughs in medicinal chemistry and related fields. Its unique combination of structural rigidity and functional versatility positions it as a key player in the development of next-generation therapeutics.
635298-68-9 ((1S,4S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-5-en-2-one) 関連製品
- 2172291-41-5(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid)
- 941926-86-9(6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one)
- 172089-14-4(Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid)
- 890093-74-0({4-4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-ylphenyl}amine)
- 120-35-4(3-Amino-4-methoxybenzanilide)
- 1208075-85-7(4-Amino-N-(3-bromo-4-fluorophenyl)benzene sulfonamide)
- 1207008-18-1(2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
- 1261779-77-4(4-Chloromethyl-2,3,5,6-tetrafluoro-3'-(trifluoromethoxy)biphenyl)
- 1706233-09-1(3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide)
- 212845-81-3(8-nitrochroman-4-ol)




